Heptane, 1-(methylsulfinyl)-
Description
Molecular Structure and Chirality of 1-(Methylsulfinyl)heptane
The molecular structure of 1-(methylsulfinyl)heptane consists of a heptyl group and a methyl group attached to a sulfinyl group (S=O). The sulfur atom in a sulfoxide (B87167) is bonded to two carbon atoms and one oxygen atom, and it also possesses a lone pair of electrons. This arrangement results in a tetrahedral electron-pair geometry and a trigonal pyramidal shape. wikipedia.org
Stereogenic Nature of the Sulfinyl Group in Alkyl Sulfoxides
A key feature of sulfoxides is the potential for chirality at the sulfur atom. When the two organic groups attached to the sulfur are different, as is the case in 1-(methylsulfinyl)heptane (a heptyl and a methyl group), the sulfur atom becomes a stereogenic center. wikipedia.orgnih.govacs.org This is because the sulfur atom is attached to three different groups (the two distinct alkyl groups and the oxygen atom) and has a lone pair of electrons, creating a non-superimposable mirror image. acs.org The study of stereochemistry in organic sulfur compounds has a long and rich history. acs.org For a sulfoxide to be chiral, the two carbon-based substituents attached to the sulfinyl group must be different. nih.govacs.org
Configurational Stability of the Sulfinyl Moiety in Sulfoxides
The chirality of sulfoxides is not merely a theoretical concept; the stereocenter at the sulfur atom is configurationally stable. nih.govacs.org This means that the energy barrier to invert the stereocenter is high enough for the enantiomers to be separated and for them to be optically stable at or near room temperature. wikipedia.org The rate of racemization, the process of an optically active compound converting into a racemic mixture, is slow under normal conditions. wikipedia.org The stability of sulfinyl derivatives has been the subject of extensive study. nih.govacs.org This configurational stability is crucial for their application in asymmetric synthesis. nih.gov
Broader Significance of Sulfinyl Compounds in Organic Chemistry
Sulfinyl compounds, and sulfoxides in particular, are of great importance in the field of organic chemistry due to their unique properties and reactivity. nih.govacs.org
Role as Versatile Chiral Auxiliaries, Ligands, and Catalysts in Asymmetric Synthesis
Chiral sulfinyl compounds are highly valued in asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral product. nih.govacs.orgresearchgate.net They serve as versatile chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.govbioorganica.com.uanih.gov The sulfinyl group is well-suited for this role because it is easily introduced and removed, configurationally stable, and capable of inducing a high degree of asymmetry. nih.gov
Furthermore, nonracemic sulfinyl compounds are utilized as ligands for transition metals and as chiral organocatalysts in a variety of stereoselective reactions. nih.govacs.org The development of chiral ligands and organocatalysts based on sulfoxides has become an active area of research. researchgate.net Their effectiveness stems from the ability of the chiral sulfur center to create a chiral environment around a catalytic site, thereby influencing the stereochemical course of the reaction. nih.govacs.org
Importance as Key Building Blocks and Intermediates in Advanced Synthesis
Organic sulfoxides are fundamental building blocks and key intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netmdpi.com The sulfoxide functional group can be readily transformed into other functional groups, making it a versatile synthon in complex molecule construction. igi-global.com The significance of sulfoxides as versatile building blocks for creating chemically and biologically important molecules is on the rise. igi-global.com
Historical Context and Recent Advancements in Sulfoxide Chemistry Research
The study of sulfoxide chemistry has a long history, with the first synthesis of dimethyl sulfoxide (DMSO) occurring in 1866. wikipedia.org DMSO, a simple sulfoxide, gained prominence as an industrial solvent and has been explored for various medical applications. wikipedia.orgacs.orgnih.gov The initial discovery of DMSO was a result of efforts to find uses for by-products of the paper-making process. researchgate.net
In recent decades, research has increasingly focused on the asymmetric synthesis of chiral sulfoxides and their applications. rsc.org Significant advancements have been made in developing methods for the stereoselective oxidation of prochiral sulfides to produce enantiomerically pure sulfoxides. nih.govacs.org This remains a primary strategy for accessing these valuable chiral compounds. acs.org Modern research continues to explore new catalytic systems, including those based on transition metals and organocatalysts, to improve the efficiency and selectivity of sulfoxidation reactions. researchgate.netresearchgate.net The development of novel synthetic methods for generating sulfenate anions has also opened up new avenues for preparing a variety of enantiopure sulfoxides. researchgate.net The ongoing interest in chiral sulfinyl compounds is driven by their crucial role in the development of new drugs, agrochemicals, and functional materials. researchgate.netrsc.org
Natural Occurrence and Biosynthesis of Related Methylsulfinyl Alkanes
While 1-(Methylsulfinyl)heptane itself is a specific synthetic compound, the broader class of methylsulfinyl alkanes is well-represented in nature, primarily as derivatives like isothiocyanates. These naturally occurring analogues provide a significant context for understanding the potential biological relevance and chemical properties of such structures.
Methylsulfinyl alkanes are most notably found in plants of the Brassicaceae family, which includes vegetables like broccoli, cabbage, wasabi, and radishes. wikipedia.orgmdpi.com In these plants, they exist as part of larger molecules called glucosinolates. nih.gov When the plant tissue is damaged, for instance by chewing or chopping, an enzyme called myrosinase is released and hydrolyzes the glucosinolates. wikipedia.orgnih.gov This reaction produces various compounds, including the biologically active isothiocyanates, which are characterized by an –N=C=S functional group. nih.gov
These isothiocyanates are responsible for the pungent flavor of many of these vegetables and are a key part of the plant's defense mechanism against herbivores and pathogens. nih.govnih.gov The length of the alkane chain and other structural features of the isothiocyanate vary depending on the plant species. nih.gov
A well-known example is sulforaphane (B1684495), or 1-isothiocyanato-4-(methylsulfinyl)butane, which is abundant in broccoli and broccoli sprouts. wikipedia.org Another significant natural methylsulfinyl alkane derivative is 6-methylsulfinylhexyl isothiocyanate (6-MSITC), a major bioactive compound found in wasabi (Wasabia japonica). nih.gov Radish seeds are a source of 4-methylsulfinyl-3-butenyl isothiocyanate, also known as sulforaphene. acs.org
The table below summarizes the natural occurrence of some prominent methylsulfinyl alkyl isothiocyanates.
Table 1: Natural Sources of Methylsulfinyl Alkyl Isothiocyanates| Compound Name | Chemical Structure | Natural Source(s) | Precursor Glucosinolate |
|---|---|---|---|
| Sulforaphane | 1-isothiocyanato-4-(methylsulfinyl)butane | Broccoli, Cabbage, Brussels sprouts wikipedia.org | Glucoraphanin (B191350) wikipedia.org |
| 6-Methylsulfinylhexyl isothiocyanate (6-MSITC) | 1-isothiocyanato-6-(methylsulfinyl)hexane | Wasabi (Wasabia japonica) nih.gov | 6-(Methylsulfinyl)hexyl glucosinolate |
| Sulforaphene | 4-methylsulfinyl-3-butenyl isothiocyanate | Radish (Raphanus sativus) acs.org | Glucoraphenin acs.org |
| Iberin | 1-isothiocyanato-3-(methylsulfinyl)propane | Iberis amara (Candytuft) | Glucoiberin |
The biosynthesis of methylsulfinyl compounds in plants, particularly the isothiocyanate derivatives, is a multi-step process that begins with amino acids. ruhr-uni-bochum.de The entire pathway can be broadly divided into three stages: chain elongation of the initial amino acid, formation of the core glucosinolate structure, and finally, enzymatic hydrolysis to release the active compound. researchgate.net
Stage 1: Amino Acid Chain Elongation For aliphatic glucosinolates, which lead to compounds like sulforaphane, the precursor is typically the amino acid methionine. mdpi.compsu.edu The side chain of methionine undergoes one or more rounds of elongation, where a methylene (B1212753) group is inserted, thereby extending the carbon chain. ruhr-uni-bochum.demdpi.com This process is catalyzed by a series of enzymes including aminotransferases and methylthioalkylmalate synthases (MAM). researchgate.netmdpi.com
Stage 2: Glucosinolate Core Structure Formation Following chain elongation, the modified amino acid is converted into the characteristic glucosinolate structure. This involves a series of enzymatic reactions, including oxidation steps catalyzed by cytochrome P450 enzymes and the addition of a glucose molecule and a sulfate (B86663) group. researchgate.net The sulfur atom in the methylsulfinyl group originates from methionine. revista-agroproductividad.org The resulting glucosinolates are stable, biologically inactive compounds that are stored within the plant's vacuoles. ruhr-uni-bochum.de
Stage 3: Enzymatic Hydrolysis The final step occurs when the plant tissue is disrupted. ruhr-uni-bochum.de This brings the stored glucosinolates into contact with the myrosinase enzyme, which is located in separate compartments. revista-agroproductividad.org Myrosinase cleaves the glucose molecule from the glucosinolate, leading to an unstable intermediate. ruhr-uni-bochum.de This intermediate then spontaneously rearranges to form an isothiocyanate, such as sulforaphane. researchgate.net Depending on the specific conditions and the presence of other proteins, different breakdown products like nitriles or thiocyanates can also be formed. ruhr-uni-bochum.deresearchgate.net
The general pathway for the formation of sulforaphane from its precursor glucoraphanin is a well-studied example of this process. researchgate.netpsu.edu
The table below outlines the key stages in the biosynthesis of methylsulfinyl alkyl isothiocyanates.
Table 2: Biosynthetic Pathway of Methylsulfinyl Alkyl Isothiocyanates| Stage | Description | Key Precursors/Intermediates | Key Enzymes |
|---|---|---|---|
| 1. Chain Elongation | The side chain of a precursor amino acid (e.g., methionine) is extended by one or more methylene groups. ruhr-uni-bochum.demdpi.com | Amino acids (e.g., Methionine) psu.edu | Branched-chain amino acid aminotransferases (BCAT), Methylthioalkylmalate synthases (MAM) researchgate.netmdpi.com |
| 2. Core Structure Formation | The elongated amino acid is converted into the core glucosinolate structure through oxidation, glucosylation, and sulfation. researchgate.net | Chain-elongated amino acids, Glucose, Sulfate | Cytochrome P450 monooxygenases (CYP79, CYP83), Glucosyltransferases, Sulfotransferases researchgate.net |
| 3. Enzymatic Hydrolysis | Upon tissue damage, the glucosinolate is hydrolyzed by myrosinase, leading to an unstable intermediate that rearranges into an isothiocyanate. wikipedia.orgruhr-uni-bochum.de | Glucosinolates (e.g., Glucoraphanin) wikipedia.org | Myrosinase wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
24494-67-5 |
|---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
1-methylsulfinylheptane |
InChI |
InChI=1S/C8H18OS/c1-3-4-5-6-7-8-10(2)9/h3-8H2,1-2H3 |
InChI Key |
MBFGZXIXXIHKHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)C |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 1 Methylsulfinyl Heptane and Analogous Sulfoxides
Stereoselective Oxidation Strategies for Sulfide (B99878) Precursors
The direct oxidation of a prochiral sulfide, like heptyl methyl sulfide, represents the most straightforward route to the corresponding sulfoxide (B87167). uoi.gr The key challenge lies in controlling the facial selectivity of the oxygen transfer to the sulfur atom to yield one enantiomer preferentially.
Asymmetric Oxidation of Heptyl Methyl Sulfide (1-(Methylthio)heptane)
The asymmetric oxidation of dialkyl sulfides such as heptyl methyl sulfide (1-(methylthio)heptane) to produce enantiomerically enriched 1-(methylsulfinyl)heptane is a challenging transformation. While the asymmetric oxidation of aryl alkyl sulfides is well-documented, the synthesis of chiral dialkyl sulfoxides often results in lower enantioselectivity. sci-hub.se However, various catalytic systems have been developed that show promise in this area.
Biocatalytic approaches, for instance, using enzymes like cyclohexanone (B45756) monooxygenase (CHMO), have demonstrated high enantioselectivity in the oxidation of various thioethers. libretexts.org Additionally, metal-based catalysts, particularly those involving titanium and vanadium, have been extensively studied for the asymmetric oxidation of sulfides. acs.orgresearchgate.net Although specific data for heptyl methyl sulfide is not always available, results from analogous dialkyl sulfides provide insight into the efficacy of these methods.
Development and Optimization of Chiral Catalytic Systems for Sulfoxide Formation
Significant research has been dedicated to the development of chiral catalytic systems capable of effecting high enantioselectivity in sulfide oxidation. These systems typically consist of a metal center, a chiral ligand, and an oxidant.
Titanium-based systems, often employing chiral diols like diethyl tartrate (DET) or BINOL derivatives, are prominent. The well-known Kagan-Modena protocol, which utilizes a Ti(Oi-Pr)₄/DET/H₂O system, has been effective for many sulfides. acs.org Vanadium complexes with chiral Schiff base ligands have also emerged as powerful catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide as the oxidant. acs.org The choice of ligand, metal, and oxidant is crucial for achieving high yields and enantiomeric excess (ee).
Below is a table summarizing representative chiral catalytic systems used for the asymmetric oxidation of sulfides, which are analogous to the formation of 1-(methylsulfinyl)heptane.
| Catalyst System | Chiral Ligand | Oxidant | Substrate Example | Yield (%) | ee (%) |
| Ti(Oi-Pr)₄ | (R,R)-Diethyl Tartrate | t-BuOOH | Methyl p-tolyl sulfide | 90 | 91 |
| V(O)(acac)₂ | Chiral Schiff Base | H₂O₂ | Thioanisole | >95 | 85 |
| Fe(salan) | Salan derivative | H₂O₂ | Thioanisole | 91 | 93 |
| Ru(NO)-salen | Salen derivative | O₂ (Visible light) | Methyl phenyl sulfide | 99 | 91 |
Mechanistic Insights into Enantioselective Sulfur Oxidation
The mechanism of enantioselective sulfur oxidation by metal catalysts is a subject of detailed study. For vanadium-catalyzed oxidations with chiral Schiff base ligands and hydrogen peroxide, a key intermediate is a chiral vanadium-peroxo complex of the type V(O)(L)(OOH), where L is the chiral ligand. acs.org The sulfide coordinates to this complex, and the subsequent oxygen transfer occurs through a transition state where the stereochemistry is dictated by the steric and electronic properties of the chiral ligand, which directs the approach of the sulfide to one of the diastereotopic peroxo oxygen atoms. acs.org
Computational studies have shown that the geometry of the catalyst and the non-covalent interactions between the substrate and the chiral ligand are critical in determining the enantioselectivity. acs.org In the case of titanium-based systems, a proposed active species is a chiral titanium-hydroperoxo complex formed from the reaction of the titanium alkoxide with the hydroperoxide oxidant. The chiral diol ligand creates a chiral environment around the metal center, leading to a facial-selective oxidation of the sulfur atom. libretexts.orgacsgcipr.org The reaction is believed to proceed through a metal-oxo or a metal-hydroperoxyl species that delivers the oxygen atom to the more accessible lone pair of the sulfur atom. acsgcipr.org
Nucleophilic Substitution Reactions at the Sulfur Center
An alternative and highly reliable strategy for the synthesis of enantiopure sulfoxides is based on the nucleophilic substitution at a stereochemically defined sulfur center. This approach, pioneered by Andersen, offers excellent control over the absolute configuration of the resulting sulfoxide. acs.orgnih.gov
Adaptations of Andersen-type Synthesis for Alkyl Sulfoxides
The classical Andersen synthesis involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard or organolithium reagent. acs.orguoi.gr This reaction proceeds with clean inversion of configuration at the sulfur atom, allowing for the predictable synthesis of optically active aryl alkyl sulfoxides. nih.gov
However, the application of the Andersen method to the synthesis of dialkyl sulfoxides like 1-(methylsulfinyl)heptane has been less straightforward. A primary challenge is the difficulty in separating the diastereomeric menthyl alkanesulfinates, which are often oils, unlike the crystalline aryl analogues. sci-hub.se To overcome this, modifications have been developed. One approach involves the use of different chiral auxiliaries that may provide crystalline derivatives or allow for easier separation. Chiral alcohols such as diacetone-D-glucose have been employed as alternatives to menthol. nih.gov Another strategy involves preparing the chiral sulfinate ester in a diastereoselective manner, thus avoiding the need for separation.
Stereocontrol via Chiral Leaving Groups and Nucleophiles
The stereochemical outcome of the Andersen-type synthesis is primarily controlled by the chiral auxiliary attached to the sulfinyl group, which acts as a chiral leaving group. The most commonly used chiral auxiliary is (-)-menthol, which, upon reaction with a sulfinyl chloride, forms a mixture of diastereomeric sulfinates. uoi.gr After separation of the diastereomers, the subsequent nucleophilic substitution with an organometallic reagent dictates the final stereochemistry of the sulfoxide.
The table below illustrates the principle of stereocontrol using a chiral leaving group in the synthesis of a generic chiral sulfoxide.
| Chiral Auxiliary | Sulfinyl Precursor | Nucleophile | Product Configuration |
| (R)-Alcohol | (S)-Sulfinate | R'MgX | (R)-Sulfoxide |
| (R)-Alcohol | (R)-Sulfinate | R'MgX | (S)-Sulfoxide |
| (S)-Alcohol | (S)-Sulfinate | R'MgX | (R)-Sulfoxide |
| (S)-Alcohol | (R)-Sulfinate | R'MgX | (S)-Sulfoxide |
Note: The final configuration depends on the priority of the groups attached to the sulfur atom.
The choice of both the chiral auxiliary and the nucleophile is critical. The reaction is highly stereospecific, proceeding with inversion at the sulfur center. This robust control has made the Andersen synthesis and its adaptations a cornerstone in the preparation of a wide variety of enantiomerically pure sulfoxides.
Sulfenate Anion Chemistry and its Application
Sulfenate anions (RSO⁻) are potent sulfur nucleophiles that serve as versatile intermediates in organic synthesis. tandfonline.com Their application has led to novel methods for creating carbon-sulfur bonds, providing a direct route to sulfoxides.
A highly effective method for producing sulfenate anions involves the in situ generation from β-sulfinyl esters. This strategy typically utilizes a base to induce a retro-Michael/elimination reaction, releasing the sulfenate anion as a reactive intermediate. researchgate.netacs.org This approach is advantageous as it avoids the isolation of the often-unstable sulfenate anions.
The process can be initiated by an alkali base, such as lithium tert-butoxide (LiOtBu), which facilitates the cleavage of the β-sulfinyl ester to generate the desired sulfenate ion. researchgate.netnih.govacs.org This method has been successfully applied to generate a variety of both alkane- and arenesulfenate anions. tandfonline.com The choice of the β-sulfinyl ester precursor allows for the generation of a diverse range of sulfenate anions, which can then be used in subsequent reactions. acs.orgnih.govacs.org
Table 1: Generation of Sulfenate Anions from β-Sulfinyl Esters
| Precursor | Base | Generated Intermediate | Application |
|---|---|---|---|
| β-Sulfinyl Ester | LiOtBu | Sulfenate Anion (RSO⁻) | Nucleophilic Reactions |
| β-Sulfinyl Ester | Base | Sulfenate Anion (RSO⁻) | Trideuteromethylation |
Once generated, the highly nucleophilic sulfur center of the sulfenate anion readily attacks a wide range of electrophiles to form sulfoxides. tandfonline.comyoutube.com This reaction is a cornerstone of sulfenate anion chemistry, providing a direct and efficient pathway for C-S bond formation.
Recent research has demonstrated the versatility of this approach. For instance, sulfenate anions generated in situ have been successfully reacted with electrophilic trideuteromethylating agents to produce trideuteromethyl sulfoxides in high yields (75–92%). acs.org This highlights the method's tolerance for specialized electrophiles. Furthermore, this strategy has been extended to the synthesis of heteroaryl sulfoxides. In a transition-metal-free process, sulfenate anions react with electrophilic 2-halobenzothiazoles and 2-halobenzimidazoles to yield the corresponding sulfoxides. nih.govacs.org This reaction is proposed to proceed through a concerted nucleophilic aromatic substitution (cSNAr) pathway. nih.govacs.org The scope of this methodology demonstrates its power in synthesizing structurally diverse sulfoxide compounds. tandfonline.com
The development of enantioselective catalysis has enabled the synthesis of chiral sulfoxides, which are crucial components in asymmetric synthesis and pharmaceuticals. vaia.comnumberanalytics.com Chiral catalyst-mediated reactions of sulfenate anions provide a powerful tool for controlling the stereochemistry at the sulfur atom.
One notable advancement is the use of halogenated pentanidium salts as phase-transfer catalysts for the asymmetric alkylation of sulfenate anions. researchgate.net This method allows for the synthesis of various enantioenriched heterocyclic sulfoxides with high enantioselectivities (up to 99% ee) and yields. researchgate.net The success of this catalytic system is attributed to multiple noncovalent interactions, including halogen bonds and nonclassical hydrogen bonds, which create a chiral environment that directs the approach of the electrophile. researchgate.net This organocatalytic approach is particularly valuable as it is compatible with substrates that may not tolerate strong oxidants or organometallic reagents often used in other asymmetric sulfoxidation methods. researchgate.net The ability to use chiral catalysts to direct the reaction of sulfenate anions represents a significant step forward in the asymmetric synthesis of complex sulfoxides. nih.govresearchgate.net
Radical-Mediated Synthetic Approaches
Radical chemistry offers an alternative and powerful avenue for the construction of C-S bonds. nih.gov These methods often proceed under mild conditions and exhibit unique reactivity patterns compared to ionic pathways, enabling the synthesis of previously inaccessible sulfoxide structures. researchgate.netnih.gov
For many years, the synthetic application of sulfinyl radicals (RSO•), a key class of sulfur-centered radicals, remained elusive. researchgate.netnih.govresearchgate.net However, recent breakthroughs have identified sulfinyl sulfones as effective precursors for the generation of these reactive species. researchgate.netnih.gov Sulfinyl sulfones can be readily accessed and, under appropriate conditions, undergo homolytic cleavage of the S-S bond to produce both a sulfinyl radical and a sulfonyl radical. researchgate.net
The generation of sulfinyl radicals from these precursors has opened up new possibilities for their use in synthetic chemistry. researchgate.netnih.gov These radicals can participate in a variety of reactions, demonstrating their potential for assembling valuable sulfoxide-containing molecules. researchgate.net
A novel and powerful strategy that harnesses the reactivity of sulfinyl radicals is the dual radical addition/radical coupling reaction with unsaturated hydrocarbons. researchgate.netnih.gov In this process, both the sulfinyl radical and the concurrently generated sulfonyl radical participate in the reaction cascade.
Mechanistic studies suggest a sequential process:
The sulfonyl radical first adds to an unsaturated hydrocarbon (e.g., an alkyne or alkene). researchgate.netnih.gov
The resulting carbon-centered radical is then trapped by the sulfinyl radical in a radical coupling step. researchgate.net
This one-step method provides access to a variety of linear and cyclic di-sulfurized adducts, showcasing tolerance for a wide range of functional groups. researchgate.netnih.gov This dual radical strategy represents a significant advance in carbon-sulfur bond formation, providing an efficient route to complex sulfoxides and other organosulfur compounds from simple starting materials. researchgate.netlouisville.edulibretexts.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Heptane (B126788), 1-(methylsulfinyl)- |
| Lithium tert-butoxide |
| 2-Halobenzothiazole |
| 2-Halobenzimidazole |
| Sulfinyl sulfone |
| Sulfoxide |
| Sulfenate anion |
| β-Sulfinyl ester |
| Trideuteromethyl sulfoxide |
| Heteroaryl sulfoxide |
| Sulfonyl radical |
Functional Group Transformations for Derivatization
Functional group interconversion is a cornerstone of organic synthesis, providing access to target molecules from more readily available precursors. For the synthesis of 1-(methylsulfinyl)heptane and its analogs, transformations involving other sulfur-containing groups are particularly relevant.
The most common and direct method for synthesizing sulfoxides is the oxidation of the corresponding sulfides (thioethers). wikipedia.org This transformation requires careful control to prevent over-oxidation to the sulfone. wikipedia.orgacs.org A wide array of oxidizing agents and catalytic systems have been developed to achieve high selectivity for the sulfoxide.
Common oxidants include hydrogen peroxide (H₂O₂), which is often used with a catalyst. organic-chemistry.org For instance, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with 30% H₂O₂, while the related niobium carbide promotes further oxidation to the sulfone. organic-chemistry.org Other catalytic systems for H₂O₂-mediated oxidation include scandium(III) triflate [Sc(OTf)₃] and diphenyl diselenide. organic-chemistry.org Another approach involves using periodic acid (H₅IO₆) catalyzed by ferric chloride (FeCl₃), which provides excellent yields in very short reaction times. organic-chemistry.org
To avoid over-oxidation, specific reagents and conditions have been developed. A combination of hydrogen peroxide and triflic acid offers a versatile procedure that tolerates sensitive functional groups. organic-chemistry.org Sodium hypochlorite (B82951) pentahydrate crystals in aqueous acetonitrile (B52724) provide an environmentally benign, catalyst-free method for selective oxidation to sulfoxides. organic-chemistry.org
Beyond simple oxidation, other sulfur moieties can be precursors. For example, a method for converting methyl sulfones into sulfinic acids involves alkylation followed by elimination. organic-chemistry.org While this produces a sulfinic acid rather than a sulfoxide directly, sulfinic acids themselves can be converted to sulfoxides under certain conditions. organic-chemistry.org
Below is a table summarizing various methods for the selective oxidation of sulfides to sulfoxides.
| Oxidizing Agent/System | Catalyst/Promoter | Substrate Scope | Key Features |
| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | General Sulfides | High yields, catalyst is reusable. organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Sc(OTf)₃ | Alkyl-aryl sulfides | Efficient mono-oxidation. organic-chemistry.org |
| Periodic Acid (H₅IO₆) | FeCl₃ | General Sulfides | Fast reaction times (< 2 min), excellent yields. organic-chemistry.org |
| Sodium Hypochlorite (NaOCl·5H₂O) | None (Catalyst-free) | General Sulfides | Environmentally benign, high yields. organic-chemistry.org |
| tert-Butyl Hydroperoxide | Rh₂(esp)₂ | Organic Sulfides | Catalyst can be recovered and reused. organic-chemistry.org |
This table is interactive. You can sort and filter the data.
Directly introducing a methylsulfinyl group, or forming it from a precursor, onto an aliphatic chain like heptane is a key challenge. Several strategies have been developed to achieve this.
One effective method involves the reaction of sulfenate anions with alkylating agents. Sulfenate anions (R-SO⁻) can be generated in situ from various precursors. A common approach uses the base-promoted retro-Michael reaction of β-sulfinyl esters. mdpi.com These anions are potent nucleophiles that can react with electrophiles. For the synthesis of 1-(methylsulfinyl)heptane, a methanesulfenate anion could theoretically be reacted with a heptyl halide. A related strategy involves the fluoride-mediated cleavage of 2-(trimethylsilyl)ethyl sulfoxides to generate sulfenate salts, which then react with alkyl halides to furnish the desired sulfoxides. organic-chemistry.org
Another powerful one-pot procedure involves the reaction of organometallic reagents with a sulfur dioxide surrogate. acs.orgorganic-chemistry.org In this method, sulfur dioxide, delivered from 1,4-diaza-bicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), reacts with a first organometallic reagent (e.g., a Grignard reagent) to form a sulfinate intermediate. This intermediate is then converted in situ to a sulfinate silyl (B83357) ester using trimethylsilyl (B98337) chloride (TMS-Cl), creating a new electrophile. A second organometallic reagent, such as methyllithium (B1224462) or methylmagnesium bromide, can then add to this electrophile to generate the final unsymmetrical sulfoxide. organic-chemistry.org To synthesize 1-(methylsulfinyl)heptane via this route, heptylmagnesium bromide could be used as the first organometallic reagent and methyllithium as the second.
A third strategy is the addition of a sulfenic acid (R-SOH) to an alkene. oup.com It has been shown that the addition of a stable, primary-alkyl-substituted sulfenic acid to an alkene is a thermodynamically favorable process that produces the corresponding sulfoxide. oup.com For the target molecule, this would involve the addition of methanesulfenic acid (CH₃SOH) across the double bond of 1-heptene.
The following table outlines these strategies for forming an alkyl methyl sulfoxide.
| Strategy | Precursors | Reagents | Product Formation |
| Sulfenate Alkylation | β-Sulfinyl ester or 2-(trimethylsilyl)ethyl sulfoxide | Base or Fluoride source, Alkyl Halide | Nucleophilic attack of the sulfenate anion on the alkyl halide. mdpi.comorganic-chemistry.org |
| One-Pot SO₂ Insertion | Organometallic Reagents (e.g., Grignard) | DABSO, TMS-Cl | Sequential addition of two different organometallic groups to a sulfur dioxide surrogate. acs.orgorganic-chemistry.org |
| Sulfenic Acid Addition | Alkene, Sulfenic Acid | N/A | Direct addition of the sulfenic acid across the C=C double bond of the alkene. oup.com |
This table is interactive. You can sort and filter the data.
Iii. Elucidation of Reaction Mechanisms Relevant to 1 Methylsulfinyl Heptane Synthesis and Transformation
Stereochemical Course of Sulfoxide-Forming Reactions
The tetrahedral geometry of the sulfur atom in sulfoxides, with its lone pair of electrons acting as a fourth distinct substituent, makes it a potential stereocenter. Consequently, the methods used to form the sulfoxide (B87167) group are critical in defining the absolute configuration of molecules like 1-(methylsulfinyl)heptane.
A well-established and reliable method for controlling the stereochemistry at the sulfur atom is through nucleophilic substitution on a chiral, enantiomerically pure sulfinate precursor. The Andersen synthesis is the classic example of this approach. This method typically involves the reaction of a diastereomerically pure sulfinate ester, such as menthyl p-toluenesulfinate, with an organometallic reagent like a Grignard reagent.
Early experiments and extensive subsequent studies have demonstrated that these nucleophilic displacement reactions at the trigonal pyramidal sulfur atom proceed with a high degree of stereospecificity, consistently resulting in the inversion of configuration at the sulfur center. For the synthesis of 1-(methylsulfinyl)heptane, one could envision reacting a chiral methyl sulfinate with heptylmagnesium bromide or, conversely, a chiral heptyl sulfinate with methylmagnesium bromide. The predictable stereochemical outcome is a cornerstone of asymmetric sulfoxide synthesis, allowing for the preparation of a specific enantiomer provided a suitable enantiopure sulfinate precursor is available. This inversion is also observed when other good leaving groups, such as a benzyl (B1604629) group on a precursor sulfoxide, are displaced by organometallic nucleophiles.
Beyond the classic nucleophilic substitution route, diastereoselective and enantioselective induction strategies, primarily involving oxidation of a prochiral sulfide (B99878) (e.g., heptyl methyl sulfide), are the most direct methods for synthesizing chiral sulfoxides.
Diastereoselective Induction: This approach relies on a chiral auxiliary covalently bonded to the molecule, which directs the oxidation of the sulfide to favor one diastereomer over the other. While less common for a simple molecule like 1-(methylsulfinyl)heptane, the principle is fundamental. A related and more practical strategy is the diastereoselective preparation of sulfinate esters, as seen in the Andersen method. Here, a sulfinyl chloride is reacted with a chiral alcohol, like l-menthol (B7771125) or a sugar-derived alcohol such as diacetone-d-glucose. nih.govacs.org The resulting diastereomeric sulfinates can often be separated by crystallization, and subsequent nucleophilic substitution yields an enantiomerically pure sulfoxide. nih.govacs.org
Enantioselective Induction: This is the most prominent modern strategy and involves the use of a chiral reagent or catalyst to differentiate between the two enantiotopic faces of the prochiral sulfide during the oxidation process.
Metal-Catalyzed Oxidation: A variety of transition metal-based catalytic systems have been developed for the enantioselective oxidation of sulfides, typically using a peroxide as the terminal oxidant. The most famous is the Kagan-Modena modification of the Sharpless epoxidation reagent, which uses a titanium complex with diethyl tartrate (DET). nih.gov Adding water to this system can improve homogeneity and enantioselectivity. acs.org Other successful systems employ chiral ligands with metals such as vanadium, manganese, and iron. researchgate.netrsc.orgacs.org These catalysts form a chiral coordination sphere around the metal center, which then activates the peroxide. The sulfide coordinates to this chiral metal-peroxo complex in a sterically biased manner, leading to the preferential formation of one sulfoxide enantiomer. nih.gov
Enzyme-Catalyzed Oxidation: Biocatalytic methods offer an excellent alternative, often providing very high enantioselectivity under mild conditions. nih.gov Flavoenzyme-dependent monooxygenases, such as cyclohexanone (B45756) monooxygenase (CHMO), can catalyze the oxidation of thioethers to sulfoxides with high enantiomeric excess. nih.gov Vanadium-dependent haloperoxidases (VHPOs) from marine sources have also been shown to catalyze sulfoxidation, with the enantioselectivity depending on the specific enzyme source. researchgate.net
The table below summarizes various catalytic systems used for the enantioselective oxidation of sulfides.
| Catalyst System | Chiral Ligand/Auxiliary | Oxidant | Typical Substrates | Key Features |
| Ti/DET | Diethyl Tartrate (DET) | t-Butyl Hydroperoxide (TBHP) | Alkyl aryl sulfides | Pioneering system; water modification improves results. nih.govacs.org |
| Ti/BINOL | 1,1'-Bi-2-naphthol (BINOL) | Hydroperoxides | Alkyl aryl sulfides | Catalytic version shows high enantioselectivity. rsc.org |
| Fe(salan) | Salan-type ligands | Hydrogen Peroxide (H₂O₂) | Various sulfides | High turnover numbers; works in water. nih.gov |
| Mn-complex | Chiral Schiff base ligands | Hydrogen Peroxide (H₂O₂) | Aryl alkyl, cyclic sulfides | High yields and excellent enantioselectivities (>99% ee). acs.org |
| V-complexes | Chiral Schiff base ligands | Hydrogen Peroxide (H₂O₂) | Thioethers | Effective for asymmetric sulfoxidation. researchgate.net |
| Enzymes (e.g., CHMO) | (Enzyme active site) | O₂/NADPH | Thioethers | Excellent enantioselectivity under mild, biological conditions. nih.gov |
Radical Species Reactivity and Pathways
While ionic pathways are well-established for sulfoxide synthesis, radical mechanisms offer alternative routes for forming C-S bonds and transforming sulfur-containing molecules. The reactivity of sulfinyl radicals [R-S(O)•] is of particular interest.
Recent research has demonstrated the synthetic utility of sulfinyl radicals, which were historically elusive intermediates. nih.gov A successful strategy for their generation involves using readily accessible sulfinyl sulfones as precursors. nih.gov Under thermal or photochemical initiation, the weaker S-S bond of the sulfinyl sulfone can cleave, leading to the formation of both a sulfonyl radical [R-S(O)₂•] and a sulfinyl radical [R-S(O)•].
Experimental and theoretical studies suggest a sequential radical addition mechanism when these species react with unsaturated systems like alkenes or alkynes. nih.gov In a typical reaction, the more electrophilic sulfonyl radical first adds to the double or triple bond, generating a carbon-centered radical intermediate. This alkyl or vinyl radical can then be trapped by the sulfinyl radical in a radical-radical coupling step to form the final product. nih.gov This process, termed sulfinylsulfonylation, allows for the formation of two new C-S bonds in a single operation. nih.gov
For a substrate leading to 1-(methylsulfinyl)heptane, this specific pathway is less direct, but the fundamental reactivity—the ability of a sulfinyl radical to couple with a carbon-centered radical—is a key mechanistic principle.
Radical reactions are often accompanied by competitive side reactions that can influence the efficiency and selectivity of the desired transformation.
Homodimerization: Like most radical species, sulfinyl radicals can potentially undergo homodimerization to form a thiosulfinate (R-S(O)-S(O)-R). This process would compete with the desired cross-coupling or addition reactions, consuming the radical intermediates and lowering the yield of the target product. The rate of dimerization versus the rate of addition to an unsaturated system depends on the concentrations of the species and their intrinsic reactivities.
The generation and subsequent reactivity of sulfinyl radicals can be significantly influenced by the choice of initiators and the presence of catalysts.
Initiators: Radical reactions require an initiation step to generate the initial radical species. For sulfinyl radicals derived from sulfinyl sulfones, this can be achieved thermally using conventional radical initiators. Photochemical initiation, using light to induce homolytic cleavage of a precursor, is another powerful method. nih.govrsc.org Visible-light photoredox catalysis, in particular, has emerged as a mild and efficient way to generate sulfur-centered radicals from various precursors like sulfonyl chlorides, sulfinates, or specially designed sulfonamides. nih.govacs.orgrsc.org An excited photocatalyst can engage in a single-electron transfer (SET) with a precursor molecule to generate a radical ion, which then fragments to produce the desired sulfonyl or potentially sulfinyl radical. rsc.org
Catalysts (Lewis Acids): Lewis acids can play a crucial role in controlling the reactivity and stereoselectivity of radical reactions involving sulfoxides. It has been shown that the complexation of a Lewis acid (e.g., a zinc or magnesium salt) to the sulfinyl oxygen atom can dramatically enhance the stereoselectivity of radical reactions. acs.org This coordination increases the steric bulk of the sulfinyl group and alters its electronic properties, providing a more effective stereochemical control element during subsequent bond-forming events, such as a radical cyclization or addition. acs.org While many studies focus on sulfonyl groups, Lewis acids like Ca(NTf₂)₂ have been shown to catalyze reactions involving S(VI) fluorides, indicating a broader applicability for activating sulfur functional groups. nih.govorganic-chemistry.orgacs.org
Organometallic Intermediates and Catalytic Cycles
The formation of the sulfoxide functional group can be efficiently achieved through methods involving organometallic intermediates, particularly those utilizing transition metals. Palladium-catalyzed reactions, for instance, offer a powerful tool for constructing carbon-sulfur bonds with high precision and functional group tolerance.
Transition metals, especially palladium, play a pivotal role in modern organic synthesis for the formation of sulfoxides. Palladium catalysts are known to facilitate the coupling of various sulfur-containing nucleophiles with organic electrophiles. In the context of synthesizing a simple alkyl sulfoxide like 1-(methylsulfinyl)heptane, a plausible approach involves the palladium-catalyzed coupling of a sulfinate salt or ester with a suitable heptyl precursor.
Palladium-catalyzed sulfinylation reactions have been extensively developed for aryl and alkenyl sulfoxides, often employing organoboron compounds or organohalides as coupling partners. acs.orgnih.gov While direct palladium-catalyzed coupling to form simple alkyl sulfoxides from alkanes is less common, the underlying principles of the catalytic cycle are applicable. The versatility of palladium catalysts stems from their ability to cycle between different oxidation states, typically Pd(0) and Pd(II), which enables the key steps of oxidative addition and reductive elimination. youtube.com The choice of ligands coordinated to the palladium center is critical, as they influence the catalyst's stability, solubility, and reactivity, thereby controlling the efficiency and selectivity of the sulfinylation reaction.
A variety of alkyl aryl sulfoxides have been successfully synthesized using palladium catalysis, demonstrating the robustness of this method. acs.orgnih.gov This suggests that with appropriate adaptation of substrates and reaction conditions, similar strategies could be applied to the synthesis of dialkyl sulfoxides like 1-(methylsulfinyl)heptane.
The mechanism of palladium-catalyzed sulfinylation generally proceeds through a well-established catalytic cycle. Two primary pathways are often considered, one involving a Pd(0)/Pd(II) cycle and another that operates entirely within the Pd(II) oxidation state.
A plausible catalytic cycle for the synthesis of a sulfoxide from an organoboron compound and a sulfinate ester is initiated by a Pd(0) species (see Table 1). acs.orgnih.gov The key steps are:
Oxidative Addition: A palladium(0) complex reacts with an organohalide (e.g., 1-bromoheptane), if used as the substrate, to form an organopalladium(II) intermediate.
Transmetalation: In reactions involving organoboron reagents, the organopalladium(II) species undergoes transmetalation, where the organic group from the boron compound is transferred to the palladium center.
Metathesis/Nucleophilic Attack: A sulfinate salt (e.g., sodium methanesulfinate) displaces a ligand on the palladium(II) complex. The resulting intermediate contains both the organic (heptyl) and the sulfinyl (methylsulfinyl) groups bound to the palladium.
Reductive Elimination: The final step involves the formation of the C-S bond as the heptyl and methylsulfinyl groups are eliminated from the palladium center, yielding the desired product, 1-(methylsulfinyl)heptane, and regenerating the active Pd(0) catalyst. youtube.com
An alternative mechanism can operate through a Pd(II) catalytic cycle, which is particularly relevant when starting with sulfinate esters. acs.org Control experiments in related systems have shown that the palladium catalyst is essential for the reaction to proceed efficiently. acs.org
Table 1: Key Components in a Proposed Palladium-Catalyzed Sulfinylation Cycle
| Component | Role in Catalytic Cycle | Example |
| Palladium Precatalyst | Source of the active Pd(0) species. | Pd(OAc)₂ |
| Ligand | Stabilizes the palladium center and modulates its reactivity. | XPhos |
| Substrate 1 | Provides the heptyl group. | Heptylboronic acid or 1-Bromoheptane (B155011) |
| Substrate 2 | Source of the methylsulfinyl group. | Methanesulfinate ester or salt |
| Base | Activates the sulfinate or facilitates catalyst regeneration. | K₂CO₃ |
Acid-Base and Rearrangement Mechanisms
Beyond organometallic catalysis, the synthesis and transformation of 1-(methylsulfinyl)heptane are also accessible through classical organic reactions involving acid-base chemistry and characteristic molecular rearrangements.
A prominent method for forming a carbon-carbon bond adjacent to a sulfoxide involves the generation of a sulfinyl-stabilized carbanion. The methylsulfinyl carbanion, also known as the dimsyl anion, is a powerful nucleophile readily prepared from dimethyl sulfoxide (DMSO). acs.org
The generation of the methylsulfinyl carbanion is an acid-base reaction where a strong, non-nucleophilic base is used to deprotonate one of the methyl groups of DMSO. numberanalytics.cominflibnet.ac.in Common bases for this purpose include sodium hydride (NaH) or lithium diisopropylamide (LDA). The resulting carbanion is stabilized by the adjacent sulfoxide group through a combination of inductive effects and d-orbital participation.
Once generated, the methylsulfinyl carbanion is a potent nucleophile capable of reacting with a wide range of electrophiles. For the synthesis of 1-(methylsulfinyl)heptane, the carbanion would be reacted with a suitable heptyl electrophile, such as 1-bromoheptane or 1-iodoheptane, in a nucleophilic substitution reaction.
The reaction proceeds as follows:
Deprotonation: DMSO is deprotonated by a strong base to form the methylsulfinyl carbanion.
Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the heptyl halide, displacing the halide ion (Br⁻ or I⁻) in an Sₙ2 reaction.
Product Formation: The new carbon-sulfur bond is formed, yielding 1-(methylsulfinyl)heptane.
This method provides a straightforward and efficient route to unsymmetrical dialkyl sulfoxides from readily available starting materials. The reactivity of the carbanion is influenced by factors such as the solvent and the nature of the counterion (e.g., Na⁺ or Li⁺). numberanalytics.com
Table 2: Conditions for Generation and Reaction of Methylsulfinyl Carbanion
| Step | Reagent/Condition | Purpose |
| Carbanion Generation | Dimethyl sulfoxide (DMSO) | Carbanion precursor |
| Sodium hydride (NaH) | Strong base for deprotonation | |
| Anhydrous polar aprotic solvent (e.g., THF) | Reaction medium | |
| Nucleophilic Substitution | 1-Bromoheptane | Electrophilic source of the heptyl group |
| Low to ambient temperature | To control reaction rate |
Sulfoxides like 1-(methylsulfinyl)heptane can undergo characteristic rearrangement reactions, which are often directed by the sulfoxide group itself. Two of the most significant are the Pummerer rearrangement and the Mislow-Evans rearrangement.
The Pummerer rearrangement is the reaction of an alkyl sulfoxide that has at least one α-hydrogen with an acid anhydride (B1165640) (commonly acetic anhydride) to form an α-acyloxy thioether. wikipedia.orgnumberanalytics.com For 1-(methylsulfinyl)heptane, the rearrangement would occur on the methyl group, as it possesses α-hydrogens.
The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. wikipedia.orgyoutube.com An acetate (B1210297) ion then acts as a base to remove an α-proton, leading to the formation of a sulfonium (B1226848) ylide, which quickly rearranges to a thionium (B1214772) ion intermediate. Finally, nucleophilic attack by the acetate on the thionium ion yields the α-acetoxy thioether product. wikipedia.orgchemeurope.com This reaction effectively transforms the sulfoxide into a functionalized sulfide, which can be a precursor to aldehydes or ketones upon hydrolysis.
The Mislow-Evans rearrangement is a wikipedia.orgnumberanalytics.com-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate ester, which is then typically cleaved by a thiophilic reagent (like a phosphite) to yield an allylic alcohol. wikipedia.orgsynarchive.com This reaction is highly stereospecific, transferring chirality from the sulfur atom to a carbon atom in the product. wikipedia.org
While 1-(methylsulfinyl)heptane itself is not an allylic sulfoxide and thus cannot directly undergo this rearrangement, a closely related substrate such as 1-(hept-2-en-1-ylsulfinyl)methane would be a suitable candidate. The mechanism is a concerted, thermal process that proceeds through a five-membered cyclic transition state. numberanalytics.comthermofisher.com This rearrangement is a powerful method for the stereoselective synthesis of allylic alcohols, which are valuable building blocks in organic synthesis. thermofisher.comnih.gov
Iv. Advanced Spectroscopic Characterization Techniques for 1 Methylsulfinyl Heptane
Vibrational Spectroscopy for Molecular Structure and Conformation
Vibrational spectroscopy probes the quantized vibrational states of a molecule, offering insights into its functional groups and conformational isomers.
Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic Vibrations of the Sulfinyl Group and Aliphatic Chain
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In 1-(methylsulfinyl)heptane, the FTIR spectrum is dominated by the characteristic vibrations of the sulfinyl group and the long aliphatic heptyl chain.
The most prominent feature in the FTIR spectrum of an alkyl sulfoxide (B87167) is the strong absorption band corresponding to the S=O stretching vibration. For simple dialkyl sulfoxides, this band typically appears in the range of 1030-1070 cm⁻¹. rsc.orgrsc.org The exact frequency is sensitive to the electronic and steric environment of the sulfinyl group. The presence of the heptyl group and the methyl group in 1-(methylsulfinyl)heptane would influence this position.
The aliphatic chain gives rise to several characteristic absorption bands. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups can be distinguished. Furthermore, C-H bending (scissoring, wagging, and twisting) vibrations of the methylene groups appear in the 1450-1470 cm⁻¹ range, while the characteristic bending of the methyl group is also present. The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ region.
Table 1: Characteristic FTIR Absorption Bands for 1-(Methylsulfinyl)heptane
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| S=O Stretch | Sulfinyl (S=O) | 1030 - 1070 |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 |
| C-H Bend (Scissoring) | Methylene (CH₂) | ~1465 |
| C-H Bend (Umbrella) | Methyl (CH₃) | ~1375 |
| C-S Stretch | Thioether | 600 - 800 |
Two-Dimensional Infrared (2D-IR) Spectroscopy for Elucidating Vibrational Dynamics and Conformer Interconversion
Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that provides information on the coupling between different vibrational modes and the dynamics of molecular structures on ultrafast timescales. nih.gov For a molecule like 1-(methylsulfinyl)heptane, 2D-IR can be particularly insightful for understanding the dynamics of the sulfinyl group and its interaction with the flexible heptyl chain.
By spreading the vibrational spectrum onto two frequency axes, 2D-IR reveals cross-peaks between coupled vibrations. For instance, coupling between the S=O stretching mode and the bending modes of the adjacent methylene and methyl groups can be observed. The presence and intensity of these cross-peaks provide quantitative information about the relative orientation and distance between these vibrating groups.
Furthermore, 2D-IR is a powerful tool for studying the interconversion between different conformational isomers. The flexible heptyl chain of 1-(methylsulfinyl)heptane can adopt various spatial arrangements, and 2D-IR can monitor the exchange between these conformers on the picosecond timescale. This is achieved by analyzing the time-dependent changes in the cross-peak intensities, which can reveal the rates and mechanisms of conformational dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Analysis of Aliphatic and Methylsulfinyl Protons
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 1-(methylsulfinyl)heptane, the ¹H NMR spectrum would exhibit distinct signals for the protons of the methyl group attached to the sulfur, the protons of the heptyl chain, and the terminal methyl group of the heptyl chain.
The protons of the methyl group directly attached to the chiral sulfinyl group are diastereotopic and would be expected to appear as a singlet or a closely spaced multiplet. The chemical shift of these protons is influenced by the electronegativity of the sulfur and oxygen atoms. The protons on the carbon adjacent to the sulfinyl group (α-protons) would also have a characteristic chemical shift, typically downfield due to the deshielding effect of the sulfinyl group. The remaining methylene protons of the heptyl chain would appear as a series of multiplets, with their chemical shifts becoming progressively more upfield as their distance from the sulfinyl group increases. The terminal methyl group of the heptyl chain would appear as a triplet due to coupling with the adjacent methylene group.
Table 2: Predicted ¹H NMR Chemical Shifts for 1-(Methylsulfinyl)heptane
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| CH₃-S(O)- | Singlet | 2.5 - 2.7 |
| -S(O)-CH₂- | Multiplet | 2.7 - 3.0 |
| -CH₂- (in chain) | Multiplet | 1.2 - 1.8 |
| Terminal CH₃ | Triplet | ~0.9 |
Carbon (¹³C) NMR for Backbone and Functional Group Assignment
Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1-(methylsulfinyl)heptane would give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon of the methyl group attached to the sulfinyl group would have a characteristic chemical shift. The carbon atom of the methylene group directly bonded to the sulfinyl group (α-carbon) would be significantly deshielded and appear at a downfield chemical shift. The other carbon atoms of the heptyl chain would show a range of chemical shifts, generally moving upfield as they get further from the electron-withdrawing sulfinyl group. The terminal methyl carbon of the heptyl chain would be the most upfield signal.
Table 3: Predicted ¹³C NMR Chemical Shifts for 1-(Methylsulfinyl)heptane
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of the entire heptyl chain from the terminal methyl group to the methylene group adjacent to the sulfinyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is particularly useful for establishing the connectivity across the sulfinyl group, for example, by showing a correlation between the protons of the methyl group and the α-carbon of the heptyl chain, and vice versa.
Together, these 2D NMR techniques provide a detailed and unambiguous picture of the molecular structure of 1-(methylsulfinyl)heptane, confirming the connectivity of the methyl and heptyl groups to the central sulfinyl moiety.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. Both "hard" and "soft" ionization techniques can be employed to study 1-(methylsulfinyl)heptane, each providing unique insights into its molecular identity.
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of 1-(methylsulfinyl)heptane (C₈H₁₈OS). The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated and compared to the experimentally determined value, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
The fragmentation of aliphatic sulfoxides in the mass spectrometer is influenced by the ionization method used. Under electrospray ionization (ESI), a soft ionization technique, the protonated molecule [M+H]⁺ is often the most abundant ion. Subsequent fragmentation (MS/MS) of this ion can be induced, typically leading to the loss of the methylsulfinyl group or cleavage of the heptyl chain. Characteristic fragmentation of sulfoxides can also involve the loss of a methyl radical from the protonated molecule. researchgate.net
Under electron ionization (EI), a hard ionization technique, more extensive fragmentation is observed. The molecular ion peak may be weak or absent. Common fragmentation pathways for long-chain alkyl compounds include the sequential loss of 14 Da (CH₂) units from the alkyl chain. nist.gov For sulfoxides, cleavage of the C-S bond is also a prominent fragmentation pathway.
Table 1: Theoretical HRMS Data for Protonated 1-(Methylsulfinyl)heptane
| Ion | Formula | Theoretical m/z |
| [M+H]⁺ | C₈H₁₉OS⁺ | 163.1151 |
| [M+Na]⁺ | C₈H₁₈ONaS⁺ | 185.0971 |
This table presents the theoretical exact masses for the protonated and sodiated adducts of 1-(methylsulfinyl)heptane, which would be key targets in an HRMS analysis.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like 1-(methylsulfinyl)heptane. researchgate.net The gas chromatogram provides information on the purity of the sample, with a single, sharp peak indicating a high degree of purity. The retention time of the peak is a characteristic property of the compound under specific GC conditions.
The mass spectrometer detector provides a mass spectrum for the compound as it elutes from the GC column. This spectrum can be compared to spectral libraries for identification. The fragmentation pattern observed in the mass spectrum can also be used to confirm the structure of the compound and to differentiate it from its isomers. For instance, isomers with different branching on the heptyl chain would likely exhibit different retention times and potentially unique fragmentation patterns. The analysis of related organosulfur compounds has been successfully performed using GC-MS. researchgate.netthegoodscentscompany.com
Table 2: Hypothetical GC-MS Data for 1-(Methylsulfinyl)heptane
| Parameter | Value |
| GC Column | 5% Phenyl Methyl Siloxane |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 250 °C |
| Retention Time | ~12.5 min |
| Major MS Fragments (m/z) | 162 (M⁺), 147, 99, 85, 71, 57, 43 |
This table provides a hypothetical set of GC-MS parameters and expected major fragments for 1-(methylsulfinyl)heptane, based on the general behavior of similar long-chain alkyl sulfoxides.
Other Advanced Spectroscopic Methods
Beyond mass spectrometry, other spectroscopic techniques provide valuable information about the electronic structure and solid-state conformation of 1-(methylsulfinyl)heptane and its derivatives.
UV-Visible spectroscopy probes the electronic transitions within a molecule. Aliphatic sulfoxides, such as 1-(methylsulfinyl)heptane, typically exhibit absorption bands in the ultraviolet region of the spectrum, arising from n → π* and σ → σ* transitions associated with the sulfoxide group. nih.gov The position and intensity of these absorption bands can be influenced by the solvent polarity and by interactions with other molecules. While simple alkyl sulfoxides may not have strong chromophores in the visible region, their UV absorption can be useful for quantitative analysis and for studying intermolecular interactions. For instance, the UV spectrum of dimethyl sulfoxide (DMSO), the simplest sulfoxide, shows a characteristic absorption in the UV range. sigmaaldrich.com
Table 3: Expected UV-Visible Absorption Data for 1-(Methylsulfinyl)heptane in Heptane (B126788)
| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |
| n → π* | ~210 - 230 | Low to moderate |
This table outlines the expected UV-Visible absorption characteristics for 1-(methylsulfinyl)heptane in a non-polar solvent like heptane, based on the known behavior of aliphatic sulfoxides.
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining suitable crystals of 1-(methylsulfinyl)heptane itself might be challenging due to its long, flexible alkyl chain, derivatives of this compound can often be crystallized and their structures determined. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Studies on various alkyl sulfoxides have revealed key structural features of the sulfoxide group. researchgate.net The sulfur atom adopts a pyramidal geometry, and the S=O bond length is typically around 1.5 Å. The C-S-C bond angle is generally in the range of 97-101°. The packing of the molecules in the crystal lattice is influenced by weak intermolecular forces, such as dipole-dipole interactions and hydrogen bonds involving the sulfoxide oxygen.
Table 4: Typical Crystallographic Parameters for an Aliphatic Sulfoxide Derivative
| Parameter | Typical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| S=O Bond Length | ~1.50 Å |
| C-S Bond Length | ~1.80 Å |
| C-S-C Bond Angle | ~99° |
| O-S-C Bond Angle | ~106° |
This table presents typical crystallographic parameters that would be expected for a crystalline derivative of 1-(methylsulfinyl)heptane, based on published data for similar aliphatic sulfoxides.
V. Theoretical and Computational Investigations of 1 Methylsulfinyl Heptane
Electronic Structure and Molecular Geometry Calculations
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for analyzing the complex conformational space of a molecule with a flexible heptyl chain like 1-(methylsulfinyl)heptane. Studies on analogous short-chain sulfoxides reveal key insights into the rotational barriers and stable geometries.
For 1-(methylsulfinyl)heptane, the primary degrees of freedom are the torsion angles along the heptyl chain and the rotation around the C-S bond. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to locate energy minima corresponding to stable conformers. mdpi.com The staggered conformations of the alkyl chain are expected to be energetically favored to minimize steric hindrance.
The most significant conformational question involves the orientation of the methyl and heptyl groups relative to the sulfoxide's S=O bond and the sulfur lone pair. Based on DFT studies of simpler sulfoxides, it is predicted that the lowest energy conformer of 1-(methylsulfinyl)heptane would adopt a gauche conformation with respect to the C-S bond, influenced by a balance of steric repulsion and stabilizing hyperconjugative interactions.
Table 1: Predicted Relative Energies of 1-(Methylsulfinyl)heptane Conformers Based on DFT Calculations of Analogous Sulfoxides
| Conformer Description | Predicted Relative Energy (kcal/mol) | Key Dihedral Angles |
| Staggered Heptyl Chain, Gauche C-S Torsion | 0.00 | C-S-C-H ≈ ±60° |
| Staggered Heptyl Chain, Eclipsed C-S Torsion | > 3.0 | C-S-C-H ≈ 0° |
| Eclipsed Heptyl Chain Conformations | > 4.0 | Various |
Note: This table is predictive and based on established principles from DFT studies on smaller sulfoxides. Actual values would require specific calculations.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide highly accurate benchmarks for molecular properties. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally intensive, are used to refine geometries and predict properties like dipole moments and vibrational frequencies with great accuracy.
For a molecule like 1-(methylsulfinyl)heptane, high-accuracy ab initio calculations would confirm that the geometry around the sulfur atom is a trigonal pyramid. The S=O bond is highly polar, leading to a significant molecular dipole moment, which is a defining feature of sulfoxides. Calculations on DMSO, for instance, predict a dipole moment around 4.0 D, and a similar value would be expected for 1-(methylsulfinyl)heptane, with the negative end of the dipole located at the oxygen atom.
Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex wavefunctions from DFT or ab initio calculations into a familiar language of Lewis structures, lone pairs, and stabilizing electronic interactions. uni-muenchen.dewikipedia.org It provides quantitative insight into bonding, charge distribution, and delocalization effects. wikipedia.orgrsc.org
An NBO analysis of 1-(methylsulfinyl)heptane would reveal:
High Polarity of the S=O Bond: The analysis would show a significant polarization of the sulfur-oxygen bond, with large positive natural charge on the sulfur atom and a large negative charge on the oxygen atom.
Nature of the Sulfur Lone Pair: The sulfur atom's non-bonding electrons would be shown to occupy a hybrid orbital with significant s-character, directed away from the C-S and S=O bonds.
Hyperconjugative Interactions: The most important stabilizing interactions revealed by NBO analysis involve hyperconjugation. This is the donation of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital. In 1-(methylsulfinyl)heptane, a key interaction is the donation from the oxygen lone pairs into the antibonding orbitals of the adjacent C-S and S-C bonds (nO → σ*S-C). This interaction contributes to the stability of the molecule and influences its geometry.
Table 2: Predicted Key NBO Second-Order Perturbation Energies for 1-(Methylsulfinyl)heptane
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) |
| LP (O) | σ* (S-Cheptyl) | 2-5 |
| LP (O) | σ* (S-Cmethyl) | 2-5 |
| σ (C-H) | σ* (S-O) | 1-3 |
Note: This table is illustrative, based on typical NBO results for sulfoxides. LP denotes a lone pair. The energy E(2) quantifies the strength of the donor-acceptor interaction. wisc.edu
Reaction Mechanism and Kinetic Modeling
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates.
For 1-(methylsulfinyl)heptane, a primary reaction of interest is its oxidation to the corresponding sulfone, heptyl methyl sulfone. Computational methods can model the step-by-step mechanism of this reaction, for example, with an oxidant like hydrogen peroxide. DFT calculations can locate the geometry of the transition state—the highest energy point on the reaction coordinate—and determine the activation energy. researchgate.net This energy barrier is crucial for predicting the reaction's feasibility and rate. The mechanism would likely involve the nucleophilic attack of the sulfoxide (B87167) sulfur on the oxidant.
Similarly, thermal decomposition or pyrolysis mechanisms can be investigated. researchgate.net In the case of n-heptane combustion, computational studies have detailed complex reaction networks, and similar principles would apply to the decomposition of 1-(methylsulfinyl)heptane, which would likely proceed via initial cleavage of the C-S bonds. mdpi.com
While DFT and ab initio methods are excellent for static properties and single reaction steps, Molecular Dynamics (MD) simulations provide insight into the dynamic evolution of a system over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. osti.gov
For 1-(methylsulfinyl)heptane, MD simulations could be used to:
Explore Conformational Dynamics: Simulate the molecule in a solvent (e.g., water or an organic solvent) to observe the rapid interconversion between different conformers of the heptyl chain and the timescale of these motions. researchgate.net
Model Solvent Structuring: Analyze how the polar sulfoxide group organizes solvent molecules around it. In water, strong hydrogen bonds would form between water molecules and the sulfoxide oxygen.
Simulate Reactive Encounters: In a system with an oxidant, MD can model the trajectory of the reacting molecules as they approach, collide, and orient themselves for a reaction to occur, providing a dynamic picture that complements the static transition state analysis.
These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. While standard force fields like OPLS-AA exist for many common molecules, specific parameters for the sulfoxide group would be required for accurate simulations of 1-(methylsulfinyl)heptane. osti.gov
Theoretical Studies on Stereoselectivity and Enantioselectivity
Theoretical studies are crucial for understanding and predicting the stereochemical outcomes of reactions involving sulfoxides. While specific theoretical studies exclusively on the stereoselectivity and enantioselectivity of 1-(methylsulfinyl)heptane are not extensively documented in publicly available literature, general principles derived from studies on similar chiral sulfoxides can be applied.
The stereochemistry of sulfoxidation can be influenced by the directing effects of functional groups within the molecule. For instance, in the enzymatic oxidation of thiastearates, the position of the sulfur atom in the fatty acid chain dictates the stereochemical outcome. This suggests that the heptyl chain in 1-(methylsulfinyl)heptane could influence the stereoselectivity of reactions at the sulfinyl group.
Computational models, such as complexation models, can be used to predict the absolute configuration of chiral sulfoxides. gsartor.org These models often involve the use of chiral solvating agents in NMR spectroscopy to differentiate between enantiomers. gsartor.orgsci-hub.se For example, the interaction between a chiral sulfoxide and a chiral complexing agent can lead to distinct NMR signals for each enantiomer, allowing for the determination of the absolute configuration. gsartor.org
Spectroscopic Property Prediction
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, aiding in their structural elucidation.
The vibrational frequencies of 1-(methylsulfinyl)heptane can be predicted using computational methods like Density Functional Theory (DFT). These calculations, often performed with basis sets such as B3LYP/6-31G* or B3LYP/6-311+G**, can provide a theoretical infrared (IR) and Raman spectrum. nih.gov By comparing the simulated spectra with experimental data, the accuracy of the computational model can be assessed, and vibrational modes can be assigned to specific molecular motions. nih.gov
Table 1: Predicted Vibrational Frequencies for a Generic Alkyl Methyl Sulfoxide
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H Stretch (Heptyl & Methyl) | 2900-3000 |
| CH₂ Scissoring | 1450-1470 |
| CH₃ Asymmetric Deformation | ~1440 |
| CH₃ Symmetric Deformation | ~1380 |
| S=O Stretch | 1030-1070 |
| C-S Stretch | 650-750 |
Note: These are approximate ranges for a generic alkyl methyl sulfoxide and would require specific calculations for 1-(methylsulfinyl)heptane for precise values.
NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. libretexts.org Computational chemistry allows for the prediction of ¹H and ¹³C NMR chemical shifts, which can be invaluable for confirming the structure of 1-(methylsulfinyl)heptane and for stereochemical assignments. chemistryconnected.comstolaf.edu
The chemical shift of protons on the carbon adjacent to the sulfinyl group (α-protons) is a key diagnostic feature. For an alkyl sulfoxide, these protons are expected to resonate in a specific region of the ¹H NMR spectrum.
Table 2: Estimated ¹H NMR Chemical Shifts for 1-(Methylsulfinyl)heptane
| Proton | Environment | Estimated Chemical Shift (δ, ppm) |
| CH₃-S | Methyl group attached to sulfur | 2.5 - 2.7 |
| S-CH₂- | Methylene (B1212753) group α to sulfur | 2.6 - 2.9 |
| -(CH₂)₅- | Methylene groups in the heptyl chain | 1.2 - 1.6 |
| -CH₃ | Terminal methyl of the heptyl chain | 0.8 - 1.0 |
Note: These are estimated values. Actual chemical shifts can be influenced by solvent and other factors. docbrown.infoyoutube.com
Intermolecular Interactions and Solvent Effects
The behavior of 1-(methylsulfinyl)heptane in solution is influenced by its interactions with solvent molecules.
Computational models can be used to study how solvents affect the conformation and reactivity of sulfoxides. rsc.orgnih.gov The presence of a solvent can alter the free energy profile of a reaction, affecting reaction rates and product distributions. mdpi.com
For a nonpolar solvent like heptane (B126788), the dominant intermolecular interactions with 1-(methylsulfinyl)heptane would be van der Waals forces. The polar sulfinyl group might lead to some degree of self-association or preferential solvation by any polar impurities present.
Implicit solvent models, such as the Solvation Model based on Density (SMD), or explicit solvent models, where individual solvent molecules are included in the calculation, can be used to simulate these effects. mdpi.com These models can predict how the conformational equilibrium of the flexible heptyl chain and the reactivity of the sulfinyl group are influenced by the solvent environment. umich.edu For instance, the polarity of the solvent can influence the stability of charged or polar transition states in reactions involving the sulfoxide. researchgate.net
Quantitative Structure-Property Relationships (QSPR) and Chemoinformatic Modeling for Related Sulfoxides
These models use a variety of molecular descriptors, which are numerical representations of a molecule's structure, to correlate with a specific property, such as biological activity or a physicochemical property. nih.gov For sulfoxides, these descriptors could include constitutional indices, topological indices, and quantum chemical descriptors.
Chemoinformatic studies on organosulfur compounds have been used for tasks like classifying compounds based on their chemical structures and predicting their biological activities. nih.govjmchemsci.com For example, machine learning algorithms have been applied to datasets of sulfur-containing compounds to identify structural features associated with particular properties. nih.gov A QSPR model for a series of alkyl methyl sulfoxides could be developed to predict properties like their chromatographic retention times, boiling points, or their efficacy in a particular application.
Vi. Advanced Applications of 1 Methylsulfinyl Heptane in Organic Synthesis and Chemical Transformations
Role as a Chiral Auxiliary for Asymmetric Induction
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. wikipedia.org The auxiliary is then removed, having served its purpose of controlling the stereochemistry of the reaction. Chiral sulfoxides, like 1-(methylsulfinyl)heptane, are effective auxiliaries due to the steric and electronic influence of the sulfinyl group. acs.org
Chiral α-sulfinyl carbanions, generated by deprotonation of compounds like 1-(methylsulfinyl)heptane, can undergo diastereoselective addition to prochiral carbonyl compounds (aldehydes and ketones) and imines. nih.gov The stereochemical outcome of these reactions is dictated by the chirality of the sulfinyl group, which directs the approach of the electrophile. This leads to the formation of one diastereomer of the β-hydroxy sulfoxide (B87167) or β-amino sulfoxide product in preference to the other. The level of diastereoselectivity is influenced by factors such as the reaction conditions (temperature, solvent, and counterion) and the steric bulk of the substituents on both the sulfoxide and the electrophile.
A general model for this asymmetric induction involves the formation of a six-membered ring transition state, where the metal cation (from the base used for deprotonation) coordinates to both the sulfinyl oxygen and the carbonyl oxygen. This chelation, along with steric interactions, forces the electrophile to attack the carbanion from a specific face, resulting in high diastereoselectivity.
The sulfinyl group in β-keto sulfoxides, which can be prepared through various methods including the acylation of the lithiated sulfoxide, can direct the stereochemical outcome of subsequent reactions. A key example is the reduction of the ketone functionality. nih.gov The reduction of β-keto sulfoxides can be highly diastereoselective, with the stereochemistry of the newly formed hydroxyl group being controlled by the existing chiral sulfinyl group. nih.govrsc.org
The choice of reducing agent can influence the stereochemical outcome. For instance, reductions with diisobutylaluminium hydride (DIBAL-H) often proceed through a chelation-controlled pathway, where the aluminum coordinates to both the sulfinyl and carbonyl oxygens, leading to the formation of one diastereomer of the corresponding β-hydroxy sulfoxide. In contrast, non-chelating reducing agents may favor the opposite diastereomer due to steric control. This ability to selectively produce either diastereomer of the product by simply changing the reducing agent is a significant advantage in organic synthesis.
Table 1: Diastereoselective Reduction of a Model β-Keto Sulfoxide
| Reducing Agent | Major Diastereomer | Diastereomeric Ratio |
| DIBAL-H | syn | >95:5 |
| NaBH4 | anti | Variable |
Note: The terms 'syn' and 'anti' refer to the relative stereochemistry of the hydroxyl and sulfinyl groups.
For a chiral auxiliary to be practical, its introduction and removal must be efficient and not compromise the stereochemical integrity of the molecule. wikipedia.org The methylsulfinyl group can be introduced through the oxidation of the corresponding sulfide (B99878), heptyl methyl sulfide. A variety of methods exist for the enantioselective oxidation of sulfides to sulfoxides, providing access to optically pure 1-(methylsulfinyl)heptane. acs.org
The removal of the sulfinyl group is a critical step. One common method is reductive cleavage using reagents like Raney nickel or other desulfurization agents. However, these methods can sometimes lead to the reduction of other functional groups in the molecule. A milder and more versatile method for removing the sulfinyl group is the Pummerer rearrangement, followed by hydrolysis. This reaction sequence converts the sulfoxide into an α-acetoxy sulfide, which can then be easily hydrolyzed to a carbonyl group. Another approach involves thermal elimination of the sulfoxide (the Cope elimination), which forms an alkene. The choice of removal strategy depends on the desired functionality in the final product. Additionally, methods for the selective cleavage of C(sp3)-S bonds are being developed, which could offer alternative routes for the removal of the sulfinyl auxiliary. organic-chemistry.org
Application as Chiral Ligands in Asymmetric Catalysis
Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product. nih.gov The modular nature of sulfoxide-containing ligands allows for the tuning of their steric and electronic properties to achieve high enantioselectivity in a variety of metal-catalyzed reactions. researchgate.net
Ligands derived from 1-(methylsulfinyl)heptane can be designed to coordinate with various transition metals. These ligands typically incorporate another coordinating group, such as a phosphine (B1218219), an amine, or an olefin, to create a bidentate or multidentate ligand. researchgate.netresearchgate.net The synthesis of these ligands often starts with enantiomerically pure 1-(methylsulfinyl)heptane. Functionalization of the heptyl chain allows for the introduction of the second coordinating group. For example, lithiation of the methyl group of the sulfoxide followed by reaction with a suitable electrophile can be used to introduce a phosphine moiety. Alternatively, functional groups can be introduced at other positions on the heptyl chain through standard organic transformations. The modularity of this approach allows for the creation of a library of ligands with varying steric and electronic properties. chemistryviews.org
Chiral sulfoxide-containing ligands have been successfully employed in a range of metal-catalyzed enantioselective reactions. researchgate.net For instance, rhodium and iridium complexes of chiral sulfoxide-phosphine ligands have been used in asymmetric hydrogenation reactions of olefins and ketones. nih.gov Palladium complexes of chiral sulfoxide-olefin ligands have shown promise in asymmetric allylic alkylation reactions.
In these reactions, the chiral ligand coordinates to the metal center, creating a chiral environment that biases the binding of the substrate and the subsequent bond-forming step. This results in the preferential formation of one enantiomer of the product. The effectiveness of the catalysis depends on the precise match between the metal, the ligand, and the substrate.
Table 2: Enantioselective Allylic Alkylation using a Hypothetical 1-(Methylsulfinyl)heptane-Derived Ligand
| Substrate | Catalyst System | Enantiomeric Excess (ee) |
| 1,3-Diphenylallyl acetate (B1210297) | [Pd(allyl)Cl]2 / Ligand | Up to 90% |
| Cyclohexenyl acetate | [Pd(allyl)Cl]2 / Ligand | Up to 85% |
Note: The data in this table is hypothetical and serves to illustrate the potential application.
The development of new ligands based on the 1-(methylsulfinyl)heptane scaffold continues to be an active area of research, with the aim of achieving higher enantioselectivities and expanding the scope of their application in asymmetric catalysis. researchgate.net
Information regarding "Heptane, 1-(methylsulfinyl)-" in the requested advanced applications is not available in the public domain.
Following extensive and targeted searches for "Heptane, 1-(methylsulfinyl)-," also known as heptyl methyl sulfoxide, it has been determined that there is a lack of specific research literature detailing its use in the advanced applications outlined in the user's request.
While general principles of sulfoxide chemistry are well-documented, specific examples and detailed research findings concerning the synthetic utility of the 1-(methylsulfinyl)heptane carbanion for alkylation, acylation, and the construction of complex carbon skeletons could not be located. Similarly, literature explicitly describing the use of 1-(methylsulfinyl)heptane as a stereoselective building block for diverse organic scaffolds or its specific incorporation into bicycloheptane (B81988) ring systems is not available through the conducted searches. Furthermore, no information was found regarding the development of novel sulfinylation reagents or strategies derived directly from this compound.
The available search results discuss related but distinct topics, such as the synthesis of various bicycloheptane derivatives without mentioning the target compound researchgate.netnih.govgoogle.com, general strategies for synthesizing complex molecules nih.gov, and the synthesis of n-heptane itself nist.gov. This indicates that "Heptane, 1-(methylsulfinyl)-" may be an uncommon or highly specialized reagent, and its applications in the specified areas of advanced organic synthesis are not widely published or may be located in proprietary databases inaccessible to public search tools.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided detailed outline based on publicly available information. Constructing such an article would require speculation and extrapolation from general chemical principles rather than being based on specific research findings for the compound .
Vii. Environmental Fate and Degradation Pathways of 1 Methylsulfinyl Heptane
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves the transformation of a chemical through non-biological processes. For 1-(methylsulfinyl)heptane, these processes primarily include photolysis, oxidation by atmospheric radicals, and hydrolysis.
The photolytic degradation of 1-(methylsulfinyl)heptane, the breakdown of the molecule by light, can occur through direct or indirect mechanisms.
Direct Photolysis: Direct photolysis involves the absorption of a photon by the molecule itself, leading to its excitation and subsequent decomposition. Studies on alkyl aryl sulfoxides indicate that the primary photochemical event is the homolytic cleavage of the carbon-sulfur (C-S) bond, forming a sulfinyl radical and an alkyl radical. acs.orgiastate.edu For 1-(methylsulfinyl)heptane, this would result in a heptyl radical and a methanesulfinyl radical. The quantum yield for this conversion is dependent on the stability of the resulting alkyl radical, with primary alkyl radicals, such as the heptyl radical, generally exhibiting lower conversion efficiencies compared to more substituted radicals. acs.org The radical pair can then undergo several reactions, including recombination to the starting material, or disproportionation. acs.org
Indirect Photolysis: In the environment, indirect photolysis is often a more significant degradation pathway. This process is initiated by photosensitizing agents present in the environment, such as humic substances in water or nitrogen oxides in the atmosphere. These sensitizers absorb light and transfer the energy to the target molecule or generate reactive species, such as hydroxyl radicals, which then react with the compound. While specific data for 1-(methylsulfinyl)heptane is not available, it is expected to be susceptible to indirect photolysis mediated by environmentally relevant photosensitizers.
Table 1: Potential Products of Photolytic Degradation of 1-(Methylsulfinyl)heptane
| Degradation Pathway | Initiating Species | Intermediate Products | Potential Final Products |
| Direct Photolysis | Photon (UV light) | Heptyl radical, Methanesulfinyl radical | Heptane (B126788), Heptene, Methanesulfenic acid |
| Indirect Photolysis | Photosensitizers (e.g., humic acids) | Excited state 1-(methylsulfinyl)heptane | Oxidized and fragmented products |
Oxidative degradation is a key process for the removal of organic compounds from the atmosphere and aquatic environments. The primary oxidants are hydroxyl radicals (•OH) and, to a lesser extent, ozone (O₃).
The reaction of hydroxyl radicals with sulfoxides has been studied, particularly with dimethyl sulfoxide (B87167) (DMSO) as a model compound. core.ac.uk The reaction can proceed via two main pathways: hydrogen abstraction from the alkyl chain or addition of the hydroxyl radical to the sulfur atom. acs.orgmdpi.com
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the heptyl chain of 1-(methylsulfinyl)heptane, forming a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxy radical, leading to a cascade of reactions that can result in the formation of various oxygenated products, including aldehydes, ketones, and carboxylic acids. acs.org
Addition to Sulfur: The •OH radical can also add to the sulfur atom of the sulfoxide group. For DMSO, this leads to the formation of methanesulfinic acid. core.ac.uk A similar reaction for 1-(methylsulfinyl)heptane would be expected to produce heptyl methyl sulfone through further oxidation or other degradation products.
The reaction with ozone is generally slower for saturated alkyl chains and sulfoxides compared to compounds with carbon-carbon double bonds. However, over longer timescales, ozonolysis could contribute to the degradation of 1-(methylsulfinyl)heptane, likely leading to the oxidation of the sulfoxide group to a sulfone.
Table 2: Inferred Oxidative Degradation Pathways and Products
| Oxidant | Proposed Mechanism | Key Intermediates | Potential End Products |
| Hydroxyl Radical (•OH) | Hydrogen Abstraction | Heptyl(methylsulfinyl) radical | Heptanal, Heptanoic acid, CO₂, H₂O |
| Addition to Sulfur | Adduct radical | Heptyl methyl sulfone, Methanesulfinic acid | |
| Ozone (O₃) | Oxidation of Sulfoxide | - | Heptyl methyl sulfone |
Hydrolysis is the cleavage of a chemical bond by the addition of water. Alkyl sulfoxides are generally stable to hydrolysis under neutral pH conditions typical of most environmental waters. researchgate.net However, under strongly acidic or basic conditions, or in the presence of certain catalysts, hydrolysis can occur. For instance, the Pummerer rearrangement describes the reaction of alkyl sulfoxides with activating agents like triflic anhydride (B1165640), leading to the formation of an α-substituted sulfide (B99878), but this is not a typical environmental reaction. acs.orgrsc.org Based on the general stability of the sulfoxide functional group, 1-(methylsulfinyl)heptane is expected to be hydrolytically stable in aqueous environments at ambient temperatures and environmentally relevant pH values. acs.org
Biotic Transformation and Biodegradation
Biotic transformation, or biodegradation, is the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the most significant degradation pathway for many organic chemicals in soil and water.
While direct studies on the microbial degradation of 1-(methylsulfinyl)heptane are not available, inferences can be drawn from studies on related compounds. Bacteria capable of degrading alkyl sulfosuccinates have been isolated from soil. nih.gov The degradation of organophosphorus compounds, which also involves the cleavage of ester bonds, is a well-documented microbial process. oup.com
A potential pathway for the microbial degradation of 1-(methylsulfinyl)heptane could be analogous to the S-alkyl cysteine salvage pathway found in some soil bacteria. nih.gov This pathway utilizes flavoenzymes to first oxidize a thioether to a sulfoxide and then cleave the C-S bond. nih.gov If microorganisms possess enzymes capable of acting on 1-(methylsulfinyl)heptane, they could potentially cleave the C-S bond, leading to the formation of heptanol (B41253) and methanesulfinic acid, or they could oxidize the sulfoxide to a sulfone, which may then be further degraded. The long alkyl chain of heptane is also susceptible to microbial degradation through beta-oxidation once the sulfoxide group is removed.
Plants can also contribute to the transformation of organic compounds. A well-known example of enzymatic action on sulfoxides is found in Allium species (e.g., garlic and onions). nih.govresearchgate.netbohrium.comresearchgate.netnih.gov These plants contain S-alk(en)ylcysteine sulfoxides and the enzyme alliinase. nih.govresearchgate.netbohrium.comresearchgate.netnih.gov When the plant tissue is damaged, alliinase comes into contact with the sulfoxides and hydrolyzes them to form sulfenic acids, which are precursors to the characteristic flavor and odor compounds of these plants. nih.govresearchgate.netbohrium.comresearchgate.netnih.gov
While this specific enzymatic pathway is characteristic of Allium species, it demonstrates that enzymes capable of transforming sulfoxides exist in the plant kingdom. It is plausible that other plants may possess enzymes that can metabolize 1-(methylsulfinyl)heptane, potentially through oxidation of the sulfoxide to a sulfone or through cleavage of the C-S bond, followed by further metabolism of the resulting fragments.
Table 3: Potential Biotransformation Products of 1-(Methylsulfinyl)heptane
| Organism Type | Potential Enzymatic Reaction | Potential Metabolites |
| Bacteria | C-S bond cleavage | Heptanol, Methanesulfinic acid |
| Sulfoxide oxidation | Heptyl methyl sulfone | |
| Plants | Hydrolysis (by analogy to Alliinase) | Heptylsulfenic acid, Methane (B114726) |
| Oxidation | Heptyl methyl sulfone |
Investigation of Aerobic and Anaerobic Degradation Conditions
The biodegradation of sulfur-containing organic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, primarily mediated by microorganisms.
Aerobic Degradation: Under aerobic conditions, the sulfur atom in alkyl sulfoxides is susceptible to oxidation. Microorganisms, such as certain species of Thiobacillus, have been shown to metabolize a variety of alkyl sulfides, which are precursors to sulfoxides. nih.gov It is plausible that similar microbial pathways could facilitate the degradation of 1-(methylsulfinyl)heptane. The initial step would likely involve the oxidation of the sulfoxide group to a sulfone (heptyl methyl sulfone). Further degradation would then proceed via the cleavage of the carbon-sulfur bonds and the breakdown of the heptyl carbon chain. Studies on other organic compounds show that the presence of external organic matter can enhance the metabolic transformation and degradation of substances in soil. mdpi.com
Anaerobic Degradation: In anaerobic environments, such as sediments and waterlogged soils, different microbial consortia and metabolic pathways are responsible for degradation. Denitrifying bacteria, for instance, have been observed to degrade alkyl sulfides using nitrate (B79036) or nitrite (B80452) as electron acceptors instead of oxygen. nih.govnih.gov For compounds like 1-(methylsulfinyl)heptane, anaerobic degradation could involve reduction of the sulfoxide back to the sulfide (1-(methylthio)heptane), followed by other degradation pathways. The complete mineralization of related compounds under anaerobic conditions has been documented, suggesting that 1-(methylsulfinyl)heptane would not be indefinitely persistent in such environments. nih.govnih.gov
Persistence and Environmental Mobility Assessment
The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being transformed or degraded. Its mobility is dictated by how it partitions between different environmental media (water, soil, air).
Quantitative Structure-Property Relationship (QSPR) models are theoretical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. These models are valuable for predicting the environmental partitioning of chemicals when experimental data is scarce. researchgate.nettandfonline.com
For 1-(methylsulfinyl)heptane, QSPR models could be employed to estimate key environmental partitioning coefficients such as:
Octanol-Water Partition Coefficient (Kow): This parameter indicates the tendency of a chemical to partition between an organic phase (like octanol, a surrogate for lipids in organisms) and water. A higher log Kow suggests a greater potential for bioaccumulation. QSPR studies on other sulfur-containing compounds, like polychlorinated diphenyl sulfides, have successfully modeled their log Kow values. nih.gov
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This coefficient describes the partitioning of a chemical between soil organic carbon and water, indicating its potential for leaching through the soil column.
Henry's Law Constant (H): This value represents the partitioning of a chemical between air and water and is crucial for assessing its volatility from aqueous systems.
While specific QSPR predictions for 1-(methylsulfinyl)heptane are not published, the general approach for aliphatic sulfoxides would involve calculating various molecular descriptors (e.g., size, shape, electronic properties) and using them in regression models trained on compounds with known environmental properties.
Table 1: Estimated Environmental Partitioning Properties for 1-(Methylsulfinyl)heptane (Hypothetical QSPR Data)
| Property | Estimated Value | Significance |
| Log Kow | 2.5 - 3.5 | Moderate potential for bioaccumulation. |
| Log Koc | 2.0 - 3.0 | Moderate sorption to soil and sediment, suggesting limited leaching. |
| Henry's Law Constant (atm·m³/mol) | < 1 x 10⁻⁷ | Low volatility from water. |
Note: The values in this table are hypothetical and are intended to illustrate the type of data that would be generated from a QSPR study. Actual values would require specific modeling.
Characterization of Environmental Degradation Products
The degradation of 1-(methylsulfinyl)heptane in the environment is expected to produce a series of transformation products, some of which may be transient while others could be more stable.
Based on the chemistry of alkyl sulfoxides, the following transformation products can be anticipated:
Heptyl Methyl Sulfone: Oxidation of the sulfoxide group is a likely primary transformation pathway under aerobic conditions, leading to the formation of the more stable heptyl methyl sulfone.
1-(Methylthio)heptane: Under reducing anaerobic conditions, the sulfoxide could be reduced back to the corresponding sulfide.
Heptanal and Heptanoic Acid: Cleavage of the C-S bond, followed by oxidation of the heptyl chain, could lead to the formation of aldehydes and carboxylic acids.
Shorter-chain fatty acids: Further beta-oxidation of heptanoic acid would result in shorter-chain fatty acids.
Methanesulfinic Acid and Methanesulfonic Acid: The sulfur-containing moiety would likely be transformed into these acidic compounds, which are generally water-soluble and susceptible to further degradation.
The stability of these intermediates would vary, with some, like the sulfone, potentially being more persistent than the parent compound under certain conditions. mdpi.com
The ultimate fate of the carbon and sulfur atoms in 1-(methylsulfinyl)heptane is their incorporation into natural biogeochemical cycles.
Fate of the Carbon Moiety: The heptyl carbon chain is expected to be progressively broken down through processes like beta-oxidation, ultimately leading to the formation of carbon dioxide (CO₂) under aerobic conditions or a mixture of CO₂ and methane (CH₄) under anaerobic conditions. These gases are then integrated into the global carbon cycle.
Fate of the Sulfur Moiety: The methylsulfinyl group will undergo transformations that eventually lead to the mineralization of sulfur. The sulfur atom is expected to be converted to sulfate (B86663) (SO₄²⁻) under aerobic conditions. Sulfate is a common ion in natural waters and can be taken up by plants and microorganisms. Under anaerobic conditions, the sulfur could be reduced to sulfide (S²⁻), which can exist as hydrogen sulfide (H₂S) or precipitate as metal sulfides. This sulfide can then be re-oxidized to elemental sulfur or sulfate when exposed to aerobic conditions, thus participating in the sulfur cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
